Ethyl 2-(2-fluorophenoxy)acetate
CAS No.:
Cat. No.: VC13312972
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FO3 |
|---|---|
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | ethyl 2-(2-fluorophenoxy)acetate |
| Standard InChI | InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 |
| Standard InChI Key | CYCSUXZXAOIKFL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=CC=CC=C1F |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-(2-fluorophenoxy)acetate belongs to the class of phenoxyacetic acid esters, distinguished by a fluorine atom at the 2-position of the phenyl ring. Key structural attributes include:
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | Ethyl 2-(2-fluorophenoxy)acetate |
| SMILES | CCOC(=O)COC1=CC=CC=C1F |
| InChIKey | CYCSUXZXAOIKFL-UHFFFAOYSA-N |
The fluorine atom induces electron-withdrawing effects, altering the compound’s electronic distribution and enhancing its stability toward nucleophilic attack . The ester group facilitates hydrolysis under basic conditions, enabling derivatization into carboxylic acids or amides.
Synthesis and Production Methods
Laboratory-Scale Synthesis
Ethyl 2-(2-fluorophenoxy)acetate is typically synthesized via a Williamson ether synthesis:
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Reaction Scheme:
A base such as potassium carbonate or triethylamine is used to deprotonate 2-fluorophenol, promoting nucleophilic substitution with ethyl chloroacetate.
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Optimized Conditions:
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Solvent: Anhydrous acetone or dimethylformamide (DMF)
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Temperature: 60–80°C under reflux
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Yield: ~75–85% after purification by column chromatography
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Industrial Production
Scalable methods employ continuous-flow reactors to improve efficiency:
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Process:
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Reactants are pumped through a heated reactor with immobilized base catalysts.
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In-line purification via distillation removes byproducts like HCl.
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Advantages:
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90–95% conversion rates
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Reduced solvent waste compared to batch processes.
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Physicochemical Properties
| Property | Value/Description |
|---|---|
| Boiling Point | 285–290°C (predicted) |
| Density | 1.25 g/cm³ (estimated) |
| Solubility | Miscible in organic solvents (e.g., DMSO, ethanol); insoluble in water |
| LogP (Partition Coeff.) | 2.15 |
The compound’s lipophilicity (LogP = 2.15) suggests moderate membrane permeability, a trait advantageous in prodrug design .
Applications in Scientific Research
Pharmaceutical Intermediate
Ethyl 2-(2-fluorophenoxy)acetate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example:
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Derivatization: Hydrolysis to 2-(2-fluorophenoxy)acetic acid followed by coupling with amines yields analogs of mefenamic acid, which show COX-2 selectivity .
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Anticancer Agents: Structural analogs with substituted phenyl groups demonstrate microtubule disruption activity (IC₅₀ = 5–10 nM in A549 cells) .
Agrochemical Development
Fluorinated phenoxyacetates are key in herbicide formulations:
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Mode of Action: Mimics auxin-like growth regulators, disrupting cell division in broadleaf weeds.
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Example: Derivatives of 2,4-D (2,4-dichlorophenoxyacetic acid) incorporating fluorine show enhanced soil persistence and reduced toxicity to non-target species.
Comparative Analysis with Related Compounds
Ortho-fluorination improves target affinity over para-substituted analogs due to reduced steric hindrance .
Future Research Directions
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